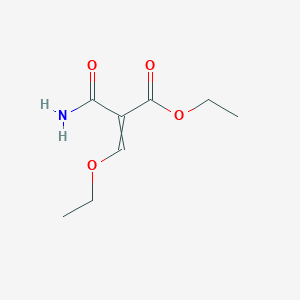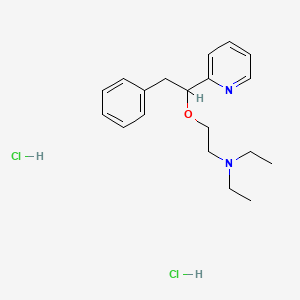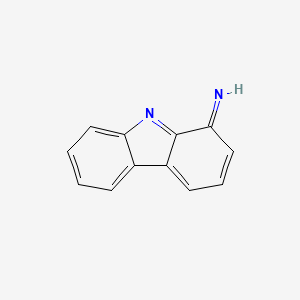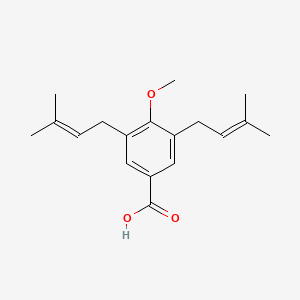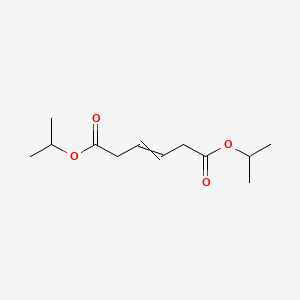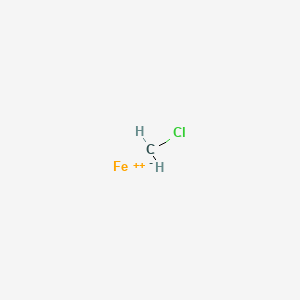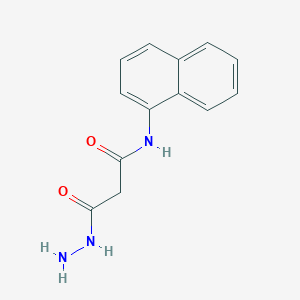
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide is an organic compound that features a hydrazine group, a naphthalene ring, and an oxopropanamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide typically involves the following steps:
Formation of the hydrazine derivative: This can be achieved by reacting hydrazine hydrate with an appropriate precursor.
Introduction of the naphthalene ring: This step involves coupling the hydrazine derivative with a naphthalene-based compound under specific conditions.
Formation of the oxopropanamide moiety: This can be done by reacting the intermediate with a suitable acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch reactors: For precise control over reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form different products.
Reduction: The oxopropanamide moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides or other nitrogen-containing compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of dyes, pigments, or other materials.
Mécanisme D'action
The mechanism of action of 3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: By binding to active sites of enzymes.
Receptor modulation: By interacting with cellular receptors.
DNA intercalation: By inserting itself between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydrazinyl-N-(phenyl)-3-oxopropanamide: Similar structure but with a phenyl ring instead of a naphthalene ring.
3-Hydrazinyl-N-(naphthalen-2-yl)-3-oxopropanamide: Similar structure but with the naphthalene ring attached at a different position.
Uniqueness
3-Hydrazinyl-N-(naphthalen-1-yl)-3-oxopropanamide is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
92136-95-3 |
|---|---|
Formule moléculaire |
C13H13N3O2 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
3-hydrazinyl-N-naphthalen-1-yl-3-oxopropanamide |
InChI |
InChI=1S/C13H13N3O2/c14-16-13(18)8-12(17)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8,14H2,(H,15,17)(H,16,18) |
Clé InChI |
NQRFYWUPHJTPLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinoline, 2-[2-(4-ethoxyphenyl)ethenyl]-](/img/structure/B14364474.png)
![1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione](/img/structure/B14364480.png)
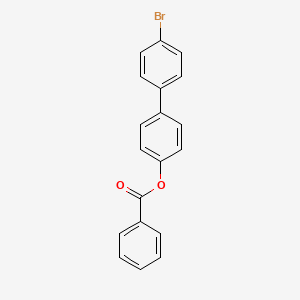
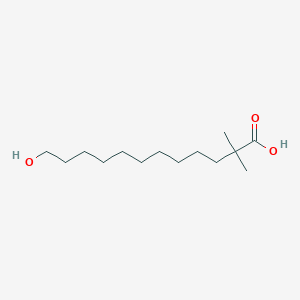
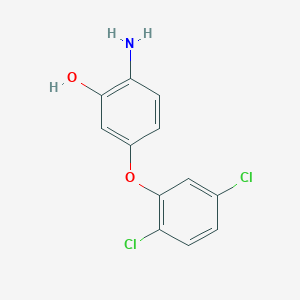
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
![5-[(Butylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14364506.png)
